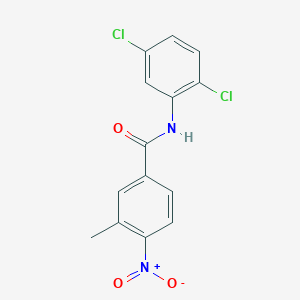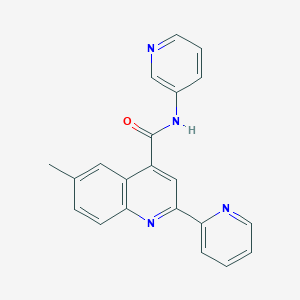
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) and has been shown to have a variety of biological effects.
Mécanisme D'action
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects:
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in biological processes. However, it is important to note that 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide may have off-target effects and should be used with caution in experiments.
Orientations Futures
There are many potential future directions for research involving 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide. One area of interest is the development of new PI3K inhibitors with improved specificity and potency. Another area of interest is the use of 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide in combination with other drugs to enhance their efficacy. Additionally, there is interest in using 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide as a tool to study the role of PI3K in disease processes, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is synthesized through a series of reactions starting with 2-chloronicotinic acid. The acid is first converted to an ester, which is then reacted with 6-methyl-4-quinolinecarboxaldehyde to form the desired product.
Applications De Recherche Scientifique
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been used extensively in scientific research to study the role of PI3K in a variety of biological processes. It has been shown to inhibit PI3K in a dose-dependent manner and has been used to study the effects of PI3K inhibition on cell proliferation, apoptosis, and autophagy.
Propriétés
IUPAC Name |
6-methyl-2-pyridin-2-yl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-7-8-18-16(11-14)17(21(26)24-15-5-4-9-22-13-15)12-20(25-18)19-6-2-3-10-23-19/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSGQCZPDZZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
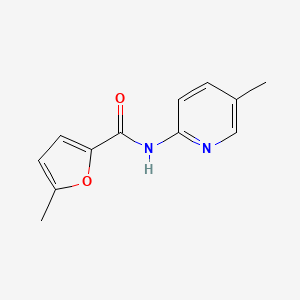
![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
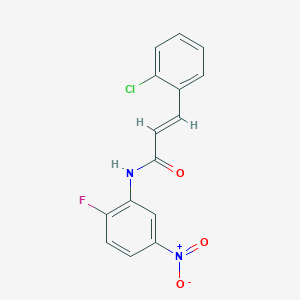
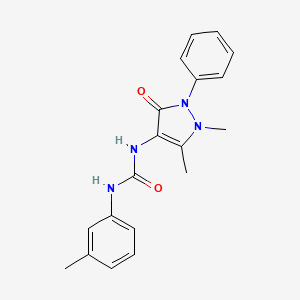
![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
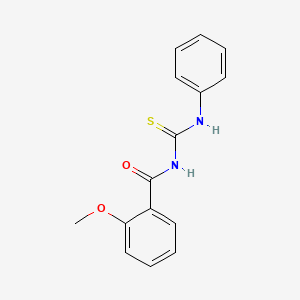

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
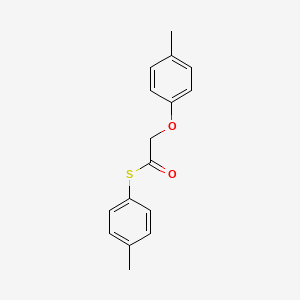
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
